(5xi)-1,2,3,4-Tetra-O-acetyl-6-O-(diphenoxyphosphoryl)-beta-D-xylo-hexopyranose (5xi)-1,2,3,4-Tetra-O-acetyl-6-O-(diphenoxyphosphoryl)-beta-D-xylo-hexopyranose
Brand Name: Vulcanchem
CAS No.: 108321-48-8
VCID: VC0013904
InChI: InChI=1S/C26H29O13P/c1-16(27)33-23-22(37-26(36-19(4)30)25(35-18(3)29)24(23)34-17(2)28)15-32-40(31,38-20-11-7-5-8-12-20)39-21-13-9-6-10-14-21/h5-14,22-26H,15H2,1-4H3/t22?,23-,24+,25-,26-/m1/s1
SMILES: Array
Molecular Formula: C26H29O13P
Molecular Weight: 580.5 g/mol

(5xi)-1,2,3,4-Tetra-O-acetyl-6-O-(diphenoxyphosphoryl)-beta-D-xylo-hexopyranose

CAS No.: 108321-48-8

Cat. No.: VC0013904

Molecular Formula: C26H29O13P

Molecular Weight: 580.5 g/mol

* For research use only. Not for human or veterinary use.

(5xi)-1,2,3,4-Tetra-O-acetyl-6-O-(diphenoxyphosphoryl)-beta-D-xylo-hexopyranose - 108321-48-8

Specification

CAS No. 108321-48-8
Molecular Formula C26H29O13P
Molecular Weight 580.5 g/mol
IUPAC Name [(3R,4S,5R,6S)-4,5,6-triacetyloxy-2-(diphenoxyphosphoryloxymethyl)oxan-3-yl] acetate
Standard InChI InChI=1S/C26H29O13P/c1-16(27)33-23-22(37-26(36-19(4)30)25(35-18(3)29)24(23)34-17(2)28)15-32-40(31,38-20-11-7-5-8-12-20)39-21-13-9-6-10-14-21/h5-14,22-26H,15H2,1-4H3/t22?,23-,24+,25-,26-/m1/s1
Standard InChI Key IKZZNFIJWMQZMQ-NZFACQQJSA-N

Introduction

Chemical Identity and Structure

Basic Information

The compound 1,2,3,4-Tetra-O-acetyl-6-diphenylphosphoryl-beta-D-mannopyranose is identified by the CAS registry number 108321-48-8 . Its molecular formula is C26H29O13P with a corresponding molecular weight of 580.47 g/mol . This complex carbohydrate derivative belongs to the class of protected mannopyranose compounds, featuring specific modifications that enhance its utility in synthetic chemistry.

Structural Characteristics

The IUPAC name for this compound is [(2R,3R,4S,5S,6S)-4,5,6-triacetyloxy-2-(diphenoxyphosphoryloxymethyl)oxan-3-yl] acetate . Alternative nomenclature includes (2S,3S,4S,5R,6R)-6-(((diphenoxyphosphoryl)oxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate . The structure consists of a beta-D-mannopyranose core with four acetyl groups attached at positions C-1, C-2, C-3, and C-4, while the C-6 position is functionalized with a diphenylphosphoryl group .

Chemical Identifiers

The compound has several identification parameters that are useful for database searches and chemical information retrieval:

Identifier TypeValue
CAS Number108321-48-8
InChIInChI=1S/C26H29O13P/c1-16(27)33-23-22(37-26(36-19(4)30)25(35-18(3)29)24(23)34-17(2)28)15-32-40(31,38-20-11-7-5-8-12-20)39-21-13-9-6-10-14-21/h5-14,22-26H,15H2,1-4H3/t22-,23-,24+,25+,26-/m1/s1
InChIKeyIKZZNFIJWMQZMQ-PUHDZGQXSA-N
SMILESCC(=O)O[C@@H]1C@HCOP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3

These identifiers are essential for precise chemical database searches and unambiguous identification of the compound .

Physical and Chemical Properties

Physical Properties

1,2,3,4-Tetra-O-acetyl-6-diphenylphosphoryl-beta-D-mannopyranose typically appears as a white to off-white crystalline solid . Its physical properties are summarized in the following table:

PropertyValueReference
Physical StateWhite to off-white crystalline solid
Melting Point113-115°C
Molecular Weight580.47 g/mol
SolubilitySoluble in organic solvents (dichloromethane, DMSO); less soluble in water

Chemical Properties

The compound exhibits several key chemical properties that influence its behavior in synthetic applications:

  • The acetyl groups at positions C-1, C-2, C-3, and C-4 serve as protecting groups, enhancing the compound's stability while directing reactivity in synthetic transformations .

  • The diphenylphosphoryl group at the C-6 position functions as an excellent leaving group, facilitating nucleophilic substitution reactions that are vital for glycosidic bond formation in carbohydrate chemistry .

  • The beta configuration at the anomeric center (C-1) confers specific stereochemical properties that are crucial for stereoselective reactions in oligosaccharide synthesis .

  • The compound's reactivity is primarily determined by the electrophilic character of the anomeric carbon and the leaving group ability of the diphenylphosphoryl moiety .

Synthesis and Preparation

Synthetic Routes

The synthesis of 1,2,3,4-Tetra-O-acetyl-6-diphenylphosphoryl-beta-D-mannopyranose typically involves a selective functionalization strategy starting from D-mannopyranose. Based on information from related compounds, a general synthetic pathway may involve the following steps:

  • Selective protection of the primary alcohol at C-6 position using a trityl (triphenylmethyl) group .

  • Acetylation of the remaining hydroxyl groups (at positions C-1, C-2, C-3, and C-4) .

  • Removal of the trityl protecting group to liberate the C-6 hydroxyl group .

  • Introduction of the diphenylphosphoryl group at the C-6 position using diphenyl chlorophosphate under appropriate conditions .

This synthetic approach allows for the regioselective modification of the mannopyranose scaffold, resulting in the target compound with well-defined stereochemistry .

Preparative Considerations

During the synthesis of this compound, several considerations are important:

  • The beta configuration at the anomeric center must be carefully controlled, often requiring specific reaction conditions or neighboring group participation effects .

  • Protection and deprotection steps need to be carried out under mild conditions to prevent unwanted side reactions or stereochemical inversions .

  • The introduction of the diphenylphosphoryl group requires anhydrous conditions to prevent hydrolysis of reactive intermediates .

Applications in Chemical Synthesis

Role in Glycosylation Reactions

1,2,3,4-Tetra-O-acetyl-6-diphenylphosphoryl-beta-D-mannopyranose serves as an important building block in carbohydrate chemistry, particularly in glycosylation reactions where it can function as a glycosyl donor . The diphenylphosphoryl group at the C-6 position acts as an effective leaving group, facilitating the formation of glycosidic bonds in a controlled manner . This makes the compound valuable for the synthesis of complex oligosaccharides and glycoconjugates.

Applications in Oligosaccharide Synthesis

The compound's utility extends to the synthesis of oligosaccharides containing mannose residues. In particular, it has relevance to the preparation of structures related to:

  • Mannose-containing glycoproteins that are important in various biological recognition processes .

  • Structurally defined mannose derivatives that can be incorporated into larger carbohydrate structures through selective glycosylation reactions .

  • Phosphorylated mannose derivatives that play roles in cellular recognition and trafficking pathways .

Research Applications

Recent research indicates potential applications of mannose derivatives in various biochemical contexts:

  • The synthesis of mannose-6-phosphate prodrugs as potential therapeutic agents for congenital disorders of glycosylation .

  • Development of building blocks for the preparation of rare deoxyamino sugar compounds with biological significance .

  • Studies involving β-glucan phosphorylases in carbohydrate synthesis, where mannose derivatives serve as important substrates or reference compounds .

SupplierCatalog NumberPurityAvailable Quantities
GlpBioGB52616Research grade250 mg, 500 mg, 1 g
ChemSceneCS-022607398%Various sizes
Cymit Quimica54-BICL5084Not specified250 mg, 500 mg, 1 g
Cymit Quimica7W-GC4038Not specified250 mg, 500 mg, 1 g, 2 g

This information is compiled from multiple commercial sources .

Biological Context of Mannose Derivatives

While 1,2,3,4-Tetra-O-acetyl-6-diphenylphosphoryl-beta-D-mannopyranose itself is primarily a synthetic intermediate, understanding the biological relevance of mannose provides important context:

Mannose in Human Metabolism

Mannose plays a significant role in human metabolism, particularly in protein glycosylation processes . It is a C-2 epimer of glucose and exists in various ring configurations, including pyranose and furanose forms . In the body, it participates in:

  • N-linked glycosylation of proteins, a critical post-translational modification .

  • Formation of glycoconjugates that are important for cellular recognition and communication .

  • Metabolic pathways where mannose can be produced from glucose or converted to glucose .

Relevance to Disease States

Several congenital disorders of glycosylation are associated with mutations in enzymes involved in mannose metabolism . This connection highlights the potential significance of mannose derivatives, including synthetic intermediates like 1,2,3,4-Tetra-O-acetyl-6-diphenylphosphoryl-beta-D-mannopyranose, in biochemical research aimed at understanding and potentially addressing these disorders.

Analytical Characterization

  • NMR spectroscopy (¹H and ¹³C) to confirm the structure and stereochemistry of the compound .

  • Mass spectrometry to verify the molecular weight and fragmentation pattern .

  • Infrared spectroscopy to identify functional groups, particularly the characteristic absorption bands of acetyl and phosphoryl moieties .

  • X-ray crystallography for definitive confirmation of the three-dimensional structure .

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